Hippadine Antiplasmodial Selectivity: Inactive Against Plasmodium falciparum Versus Potent Cripowellin Activity
Hippadine demonstrated no detectable antiplasmodial activity against Plasmodium falciparum, in stark contrast to co-isolated cripowellins A–D from the same Crinum erubescens extract, which exhibited potent nanomolar-range inhibition [1].
| Evidence Dimension | Antiplasmodial activity (IC50) |
|---|---|
| Target Compound Data | Inactive |
| Comparator Or Baseline | Cripowellin A: 30 ± 2 nM; Cripowellin B: 180 ± 20 nM; Cripowellin C: 26 ± 2 nM; Cripowellin D: 260 ± 20 nM |
| Quantified Difference | Target compound inactive versus comparators with IC50 values of 26–260 nM |
| Conditions | In vitro assay against Plasmodium falciparum; bioassay-guided fractionation from Crinum erubescens |
Why This Matters
This absolute selectivity distinction enables hippadine to serve as a negative control compound for antimalarial screening programs while preserving its utility in cardiovascular and reproductive research without confounding antimalarial activity.
- [1] Presley CC, Du Y, Dalal S, Merino EF, Butler MS, Rakotondraibe LH, et al. New potently bioactive alkaloids from Crinum erubescens. Bioorganic & Medicinal Chemistry. 2016;24(21):5418-5422. View Source
